Cas no 1270541-99-5 (3-(3-BROMO-5-METHYLPHENYL)MORPHOLINE)
3-(3-BROMO-5-METHYLPHENYL)MORPHOLINE Chemical and Physical Properties
Names and Identifiers
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- 3-(3-BROMO-5-METHYLPHENYL)MORPHOLINE
- Morpholine, 3-(3-bromo-5-methylphenyl)-
- 1270541-99-5
- EN300-1915183
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- Inchi: 1S/C11H14BrNO/c1-8-4-9(6-10(12)5-8)11-7-14-3-2-13-11/h4-6,11,13H,2-3,7H2,1H3
- InChI Key: RBRPZWCABZNYCT-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C=C(C=1)C1COCCN1
Computed Properties
- Exact Mass: 255.02588g/mol
- Monoisotopic Mass: 255.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 1.346±0.06 g/cm3(Predicted)
- Boiling Point: 335.2±42.0 °C(Predicted)
- pka: 8.15±0.40(Predicted)
3-(3-BROMO-5-METHYLPHENYL)MORPHOLINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1915183-1g |
3-(3-bromo-5-methylphenyl)morpholine |
1270541-99-5 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1915183-5g |
3-(3-bromo-5-methylphenyl)morpholine |
1270541-99-5 | 5g |
$2650.0 | 2023-09-17 | ||
| Enamine | EN300-1915183-10g |
3-(3-bromo-5-methylphenyl)morpholine |
1270541-99-5 | 10g |
$3929.0 | 2023-09-17 | ||
| Enamine | EN300-1915183-0.05g |
3-(3-bromo-5-methylphenyl)morpholine |
1270541-99-5 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1915183-0.1g |
3-(3-bromo-5-methylphenyl)morpholine |
1270541-99-5 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1915183-0.25g |
3-(3-bromo-5-methylphenyl)morpholine |
1270541-99-5 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1915183-0.5g |
3-(3-bromo-5-methylphenyl)morpholine |
1270541-99-5 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1915183-1.0g |
3-(3-bromo-5-methylphenyl)morpholine |
1270541-99-5 | 1g |
$1371.0 | 2023-06-01 | ||
| Enamine | EN300-1915183-2.5g |
3-(3-bromo-5-methylphenyl)morpholine |
1270541-99-5 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1915183-5.0g |
3-(3-bromo-5-methylphenyl)morpholine |
1270541-99-5 | 5g |
$3977.0 | 2023-06-01 |
3-(3-BROMO-5-METHYLPHENYL)MORPHOLINE Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 3-(3-BROMO-5-METHYLPHENYL)MORPHOLINE
Comprehensive Overview of 3-(3-BROMO-5-METHYLPHENYL)MORPHOLINE (CAS No. 1270541-99-5)
3-(3-Bromo-5-methylphenyl)morpholine (CAS No. 1270541-99-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of morpholine derivatives, which are widely recognized for their versatility in drug discovery and material science. The presence of both a bromo substituent and a methyl group on the phenyl ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for 3-(3-Bromo-5-methylphenyl)morpholine has surged due to its potential applications in the development of novel small-molecule inhibitors and bioactive compounds. Researchers are particularly interested in its role as a building block for designing targeted therapies, especially in oncology and neurology. The compound's unique structure allows for selective modifications, enabling the creation of derivatives with tailored properties.
One of the key trends driving interest in CAS No. 1270541-99-5 is the growing focus on precision medicine and personalized therapeutics. As the pharmaceutical industry shifts toward structure-activity relationship (SAR) studies, compounds like 3-(3-Bromo-5-methylphenyl)morpholine are increasingly sought after for their ability to fine-tune molecular interactions. This aligns with the broader industry emphasis on drug repurposing and fragment-based drug design.
From a synthetic perspective, the compound's brominated aromatic ring offers opportunities for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for high-throughput screening campaigns. Additionally, the morpholine moiety contributes to improved solubility and bioavailability, a critical factor in lead optimization processes.
Environmental and regulatory considerations also play a role in the compound's applications. With the rise of green chemistry initiatives, researchers are exploring sustainable methods to synthesize 3-(3-Bromo-5-methylphenyl)morpholine while minimizing waste and energy consumption. This aligns with the broader push for eco-friendly synthetic routes in the chemical industry.
In summary, 3-(3-Bromo-5-methylphenyl)morpholine (CAS No. 1270541-99-5) represents a versatile and valuable compound in modern chemical research. Its applications span drug discovery, agrochemical development, and material science, making it a focal point for innovation. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing next-generation therapeutics and functional materials.
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